molecular formula C7H10N2O2S B1441557 Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate CAS No. 1354962-55-2

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate

Cat. No.: B1441557
CAS No.: 1354962-55-2
M. Wt: 186.23 g/mol
InChI Key: DRXDLAQPPGZDMH-UHFFFAOYSA-N
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Description

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products

Scientific Research Applications

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate typically involves the reaction of ethylamine with a thiazole derivative. One common method is the condensation reaction between ethylamine and a thiazole carboxylate ester under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like methanol or ethanol. The reaction mixture is heated to reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Mechanism of Action

The mechanism of action of methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can engage in various interactions with enzymes, receptors, and other biomolecules, leading to modulation of their activity . For instance, the compound may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate is unique due to its specific substitution pattern and the presence of an ethylamino group. This structural feature may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

methyl 2-(ethylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-8-7-9-4-5(12-7)6(10)11-2/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXDLAQPPGZDMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(S1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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